molecular formula C14H9B B1281488 2-Bromophenanthrene CAS No. 62162-97-4

2-Bromophenanthrene

Cat. No.: B1281488
CAS No.: 62162-97-4
M. Wt: 257.12 g/mol
InChI Key: SQTPFYJEKHTINP-UHFFFAOYSA-N
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Description

2-Bromophenanthrene is an organic compound with the molecular formula C14H9Br. It is a derivative of phenanthrene, where a bromine atom is substituted at the second position of the phenanthrene ring system. This compound is a white to almost white powder or crystal and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenanthrene typically involves the bromination of phenanthrene. One common method is the electrophilic bromination reaction, where phenanthrene is treated with bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, and the bromine is added slowly to control the reaction rate. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form phenanthrenequinone.

    Reduction Reactions: It can be reduced to form 9,10-dihydrophenanthrene.

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

Scientific Research Applications

2-Bromophenanthrene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies related to the interaction of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-Bromophenanthrene involves its ability to undergo electrophilic substitution reactions due to the presence of the bromine atom. The bromine atom makes the compound more reactive towards nucleophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: 2-Bromophenanthrene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the bromine atom at the second position makes it distinct from other brominated phenanthrene derivatives and allows for specific chemical transformations .

Properties

IUPAC Name

2-bromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTPFYJEKHTINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500238
Record name 2-Bromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62162-97-4
Record name 2-Bromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the provided research abstract [] doesn't delve into the specific conditions favoring 2-bromophenanthrene formation during 9,10-dihydrophenanthrene bromination, it does highlight this as a noteworthy observation. It's likely that factors such as reaction temperature, solvent polarity, and the concentration of the brominating agent could influence the reaction pathway and lead to varying amounts of this compound. Further investigation into the reaction mechanism and optimization studies would be needed to understand and control the selectivity of this bromination reaction.

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